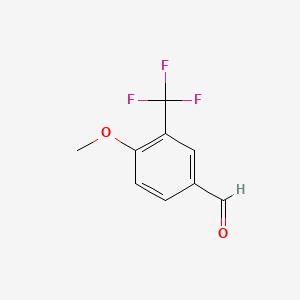

2-Methyl-4-(trifluoromethoxy)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(trifluoromethoxy)benzyl alcohol is a compound that falls within the category of benzyl alcohols with a trifluoromethoxy group attached to the aromatic ring. This structure suggests that it could exhibit unique physical and chemical properties due to the presence of the electron-withdrawing trifluoromethoxy group. Although the specific compound is not directly studied in the provided papers, related compounds and their reactions provide insight into its potential behavior and applications.

Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-4-(trifluoromethoxy)benzyl alcohol can be inferred from the methodologies described in the literature. For instance, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, which could potentially be applied to synthesize the trifluoromethoxy-substituted benzyl alcohols . Additionally, the use of benzyl ethers and esters as intermediates in the synthesis of complex molecules is well-documented, suggesting that 2-Methyl-4-(trifluoromethoxy)benzyl alcohol could be synthesized through similar pathways .

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(trifluoromethoxy)benzyl alcohol would be influenced by the trifluoromethoxy group, which is known to be electron-withdrawing due to the high electronegativity of fluorine atoms. This could affect the reactivity of the benzyl alcohol, making it less prone to oxidation and more selective in its reactions .

Chemical Reactions Analysis

Related research indicates that benzyl alcohols can undergo various chemical reactions. For example, they can be oxidized to form carbonyl compounds under certain conditions . The presence of a trifluoromethoxy group could potentially alter the reactivity and selectivity of these oxidation reactions. Furthermore, benzyl alcohols can participate in benzylation reactions to form ethers and esters, which could be relevant for 2-Methyl-4-(trifluoromethoxy)benzyl alcohol as well 9.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-4-(trifluoromethoxy)benzyl alcohol would likely be influenced by the trifluoromethoxy group. For instance, the electron-withdrawing nature of this group could affect the compound's boiling point, solubility, and stability. The use of trifluoromethyl benzyl alcohol as a "shift reagent" in ion mobility spectrometry suggests that the compound could have applications in analytical chemistry due to its ability to form stable adducts with various ions .

Safety And Hazards

“2-Methyl-4-(trifluoromethoxy)benzyl alcohol” may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

[2-methyl-4-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVOXYUOUBCLRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379588 |

Source

|

| Record name | 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |

CAS RN |

261951-94-4 |

Source

|

| Record name | 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)

![6,7-dihydro-1H-[1,4]dioxino[2',3':4,5]benzo[d]imidazole-2-thiol](/img/structure/B1305594.png)

![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)